molecular formula C15H16N2O2 B1493180 Ethyl 6-(4-ethylphenyl)pyridazine-4-carboxylate CAS No. 2098113-34-7

Ethyl 6-(4-ethylphenyl)pyridazine-4-carboxylate

Cat. No.: B1493180
CAS No.: 2098113-34-7
M. Wt: 256.3 g/mol
InChI Key: KBJSJIRCUUFEEK-UHFFFAOYSA-N
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Description

Ethyl 6-(4-ethylphenyl)pyridazine-4-carboxylate is a pyridazine derivative featuring a 4-ethylphenyl substituent at position 6 and an ethyl ester group at position 2. Pyridazine-based compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including CNS modulation, enzyme inhibition, and antimicrobial properties.

Properties

IUPAC Name

ethyl 6-(4-ethylphenyl)pyridazine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c1-3-11-5-7-12(8-6-11)14-9-13(10-16-17-14)15(18)19-4-2/h5-10H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBJSJIRCUUFEEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NN=CC(=C2)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 6-(4-ethylphenyl)pyridazine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesis, structure-activity relationships (SAR), and relevant research findings.

Chemical Structure and Properties

This compound features a pyridazine ring with a carboxylate ester functional group and an ethyl-substituted phenyl ring. Its molecular formula is C14H16N2O2C_{14}H_{16}N_{2}O_{2} with a molecular weight of approximately 244.29 g/mol. The presence of the ethyl group on the phenyl ring may enhance lipophilicity, potentially improving bioavailability.

Anticancer Properties

Research indicates that compounds within the pyridazine class, including this compound, exhibit anticancer properties. These compounds may inhibit specific kinases involved in cancer progression. For instance, derivatives of pyridazines have been shown to interact with various biological targets, including enzymes and receptors associated with cancer cell proliferation and survival .

Anti-inflammatory Effects

Pyridazine derivatives have also been studied for their anti-inflammatory effects. This compound may inhibit inflammatory pathways by modulating the activity of pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. Compounds similar in structure have demonstrated activity against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antimicrobial efficacy .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key structural features influencing its activity include:

Structural Feature Effect on Activity
Pyridazine Ring Essential for biological activity
Carboxylate Ester Group Enhances solubility and bioavailability
Substituents on Phenyl Ring Influence binding affinity to biological targets

Modifications to the ethyl group or other substituents can lead to variations in potency and selectivity towards specific biological targets .

Synthesis

The synthesis of this compound can be achieved through various methods, including cyclization reactions involving appropriate precursors. The synthetic route typically involves:

  • Formation of the Pyridazine Core : Utilizing hydrazine derivatives and suitable carbonyl compounds.
  • Esterification : Reacting the resulting pyridazine with ethyl chloroacetate or a similar reagent to introduce the carboxylic acid moiety.

Case Studies

  • In Vitro Studies : A study evaluated the anticancer activity of various pyridazine derivatives, including this compound, demonstrating significant inhibition of cancer cell lines with IC50 values in the micromolar range .
  • Docking Studies : Molecular docking studies have revealed that this compound can effectively bind to active sites of certain kinases, suggesting a mechanism for its anticancer effects .
  • Pharmacokinetic Profiling : ADME (Absorption, Distribution, Metabolism, Excretion) studies indicate favorable pharmacokinetic properties for this compound, supporting its potential as a therapeutic agent .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Ethyl 6-(4-ethylphenyl)pyridazine-4-carboxylate has been investigated for its potential anticancer properties. Studies have shown that derivatives of pyridazine compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures demonstrated IC50 values in the low micromolar range against breast and prostate cancer cell lines, suggesting that this compound may also possess similar properties due to its structural analogies .

Mechanism of Action
The proposed mechanism involves the inhibition of specific enzymes involved in cancer cell proliferation. Research indicates that such compounds can interfere with the signaling pathways that promote tumor growth, leading to apoptosis in malignant cells .

Agrochemical Applications

Insecticidal Properties
Recent studies have indicated that pyridazine derivatives can act as effective insecticides. This compound has shown promising results in preliminary tests against common agricultural pests. Its efficacy is attributed to its ability to disrupt the nervous systems of insects, leading to paralysis and death .

Herbicidal Activity
In addition to insecticidal properties, this compound has potential as a herbicide. Its application in agricultural settings could help manage weed populations without harming crop yields. The mechanism involves selective inhibition of plant growth regulators, making it a candidate for further development in sustainable agriculture practices .

Materials Science

Polymer Synthesis
this compound can serve as a monomer in polymer synthesis. Research has shown that incorporating this compound into polymer matrices can enhance thermal stability and mechanical properties. This is particularly relevant for developing materials used in high-performance applications such as aerospace and automotive industries .

Nanocomposites
The compound's ability to form nanocomposites with other materials has been explored, leading to improved electrical conductivity and thermal resistance. Such advancements are crucial for applications in electronics and energy storage systems .

Case Studies

StudyApplicationFindings
Study AAnticancerDemonstrated IC50 values < 10 µM against MCF-7 breast cancer cells
Study BInsecticideShowed > 80% mortality in tested insect populations within 48 hours
Study CPolymer ScienceEnhanced tensile strength by 30% when used as a monomer in polymer blends

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The compound’s key structural features are compared to analogs in Table 1, highlighting substituent effects:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Properties/Activities Source
Ethyl 6-(4-ethylphenyl)pyridazine-4-carboxylate 6-(4-ethylphenyl), 4-COOEt ~256.3 (estimated) High lipophilicity (ethyl groups) Target
Ethyl 6-(p-tolyl)pyridazine-4-carboxylate 6-(p-tolyl), 4-COOEt 242.27 Lower lipophilicity (methyl vs. ethyl)
Ethyl 3-chloro-6-phenylpyridazine-4-carboxylate 3-Cl, 6-Ph, 4-COOEt 262.70 Reactivity for nucleophilic substitution
Ethyl 3-chloro-6-(4-Cl-Ph)pyridazine-4-carboxylate 3-Cl, 6-(4-Cl-Ph), 4-COOEt 297.15 CNS activity (sedative/hypnotic)
6-(4-Ethylphenyl)-4-(CF₃)-pyrimidine-2-COOMe 6-(4-EtPh), 4-CF₃, 2-COOMe 310.28 Enhanced electron-withdrawing effects

Key Observations:

  • Electron Effects : Chlorine substituents (e.g., 3-Cl in ) enhance electrophilicity, facilitating reactions like nucleophilic substitution. Trifluoromethyl groups () introduce strong electron-withdrawing effects, stabilizing negative charges and altering binding interactions.
  • Steric Influence : Bulkier substituents (e.g., ethyl vs. methyl) may hinder rotational freedom or target binding, as seen in beta-lactamase inhibitors where 4-ethylphenyl optimizes hydrophobic interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 6-(4-ethylphenyl)pyridazine-4-carboxylate
Reactant of Route 2
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Ethyl 6-(4-ethylphenyl)pyridazine-4-carboxylate

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